

Application Note: GC-MS Analysis of 2-Methyl-3-pentanol

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Compound of Interest

Compound Name: 2-Methyl-3-pentanol

Cat. No.: B165387

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the qualitative and quantitative analysis of **2-Methyl-3-pentanol** using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

2-Methyl-3-pentanol, also known as ethyl isopropyl carbinol, is a secondary alcohol with the chemical formula $C_6H_{14}O$.^{[1][2]} It is utilized as a volatile marker and has applications in various chemical syntheses.^[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds. This application note outlines a standard method for the analysis of **2-Methyl-3-pentanol**, providing detailed experimental procedures and expected results.

Experimental Protocol

This protocol provides a general framework for the GC-MS analysis of **2-Methyl-3-pentanol**. Instrument parameters may require optimization based on the specific instrumentation and analytical goals.

2.1. Sample Preparation

For accurate and reproducible results, proper sample preparation is crucial.

- Standard Solution Preparation:

- Prepare a stock solution of **2-Methyl-3-pentanol** ($\geq 99\%$ purity) at a concentration of 1000 $\mu\text{g/mL}$ in a suitable solvent such as methanol or ethanol.
- Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 $\mu\text{g/mL}$).
- Sample Matrix:
 - For liquid samples, dilute an accurately weighed or measured volume of the sample in the chosen solvent to bring the expected concentration of **2-Methyl-3-pentanol** within the calibration range.
 - For solid samples, an appropriate extraction technique (e.g., solvent extraction, headspace analysis) should be employed.

2.2. GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of **2-Methyl-3-pentanol**.

Parameter	Condition
Gas Chromatograph	Agilent 7890B GC System or equivalent
Mass Spectrometer	Agilent 5977A MSD or equivalent
GC Column	Capillary column such as DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas	Helium (99.999% purity)
Flow Rate	1.0 mL/min (Constant Flow)
Inlet Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Split (Split ratio of 20:1 or as appropriate for the concentration)
Oven Program	- Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 150 °C- Hold: 5 minutes at 150 °C
Transfer Line Temp.	280 °C
Ion Source Temp.	230 °C
Quadrupole Temp.	150 °C
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Mass Scan Range	m/z 35-200
Acquisition Mode	Full Scan

Data Presentation

The mass spectrum of **2-Methyl-3-pentanol** is characterized by its molecular ion peak and specific fragmentation pattern. The molecular weight of **2-Methyl-3-pentanol** is 102.17 g/mol .

[\[1\]](#)[\[3\]](#)

Table 1: Characteristic Mass Fragments of **2-Methyl-3-pentanol**

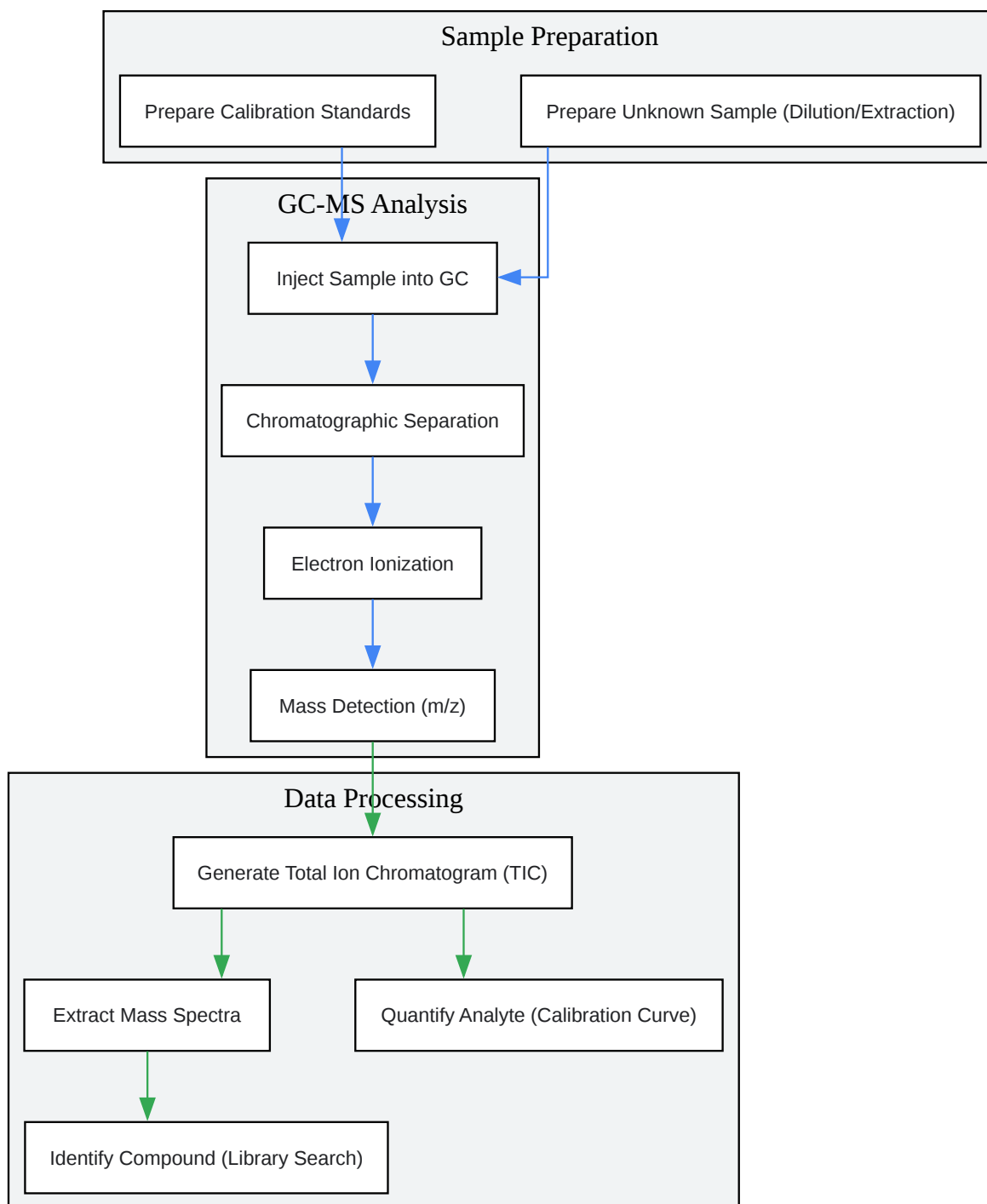
m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Proposed Fragment Ion
45	100	[C ₂ H ₅ O] ⁺
59	85	[C ₃ H ₇ O] ⁺
73	60	[C ₄ H ₉ O] ⁺
55	55	[C ₄ H ₇] ⁺
87	40	[M-CH ₃] ⁺
102	5	[M] ⁺ (Molecular Ion)

Note: Relative intensities are approximate and may vary slightly between instruments. The mass spectrum for **2-Methyl-3-pentanol** can be found in public databases such as the NIST WebBook.[\[1\]](#)

Visualization

4.1. Experimental Workflow

The overall workflow for the GC-MS analysis of **2-Methyl-3-pentanol** is depicted in the following diagram.



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Caption: GC-MS analysis workflow for **2-Methyl-3-pentanol**.

Conclusion

The described GC-MS method provides a reliable and robust approach for the analysis of **2-Methyl-3-pentanol**. The protocol is suitable for both qualitative identification based on the characteristic mass spectrum and quantitative determination using a calibration curve. This application note serves as a valuable resource for researchers and professionals in various scientific disciplines.

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References

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